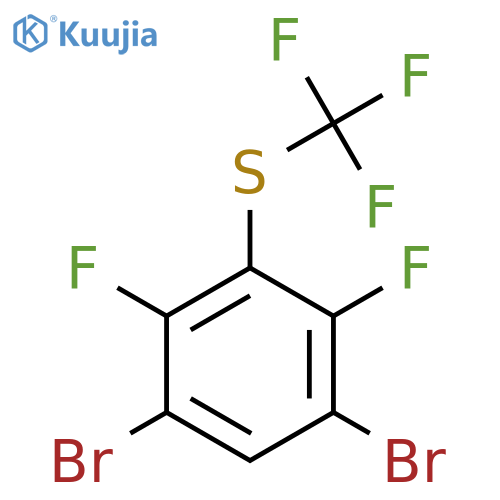Cas no 1803816-66-1 (1,5-Dibromo-2,4-difluoro-3-(trifluoromethylthio)benzene)

1803816-66-1 structure
商品名:1,5-Dibromo-2,4-difluoro-3-(trifluoromethylthio)benzene
CAS番号:1803816-66-1
MF:C7HBr2F5S
メガワット:371.947856664658
CID:4974737
1,5-Dibromo-2,4-difluoro-3-(trifluoromethylthio)benzene 化学的及び物理的性質
名前と識別子
-
- 1,5-Dibromo-2,4-difluoro-3-(trifluoromethylthio)benzene
-
- インチ: 1S/C7HBr2F5S/c8-2-1-3(9)5(11)6(4(2)10)15-7(12,13)14/h1H
- InChIKey: UGNSKEZNEQHCAY-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=C(C=1F)SC(F)(F)F)F)Br
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 210
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 25.3
1,5-Dibromo-2,4-difluoro-3-(trifluoromethylthio)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A013019827-1g |
1,5-Dibromo-2,4-difluoro-3-(trifluoromethylthio)benzene |
1803816-66-1 | 97% | 1g |
1,534.70 USD | 2021-06-24 | |
| Alichem | A013019827-500mg |
1,5-Dibromo-2,4-difluoro-3-(trifluoromethylthio)benzene |
1803816-66-1 | 97% | 500mg |
831.30 USD | 2021-06-24 | |
| Alichem | A013019827-250mg |
1,5-Dibromo-2,4-difluoro-3-(trifluoromethylthio)benzene |
1803816-66-1 | 97% | 250mg |
499.20 USD | 2021-06-24 |
1,5-Dibromo-2,4-difluoro-3-(trifluoromethylthio)benzene 関連文献
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
1803816-66-1 (1,5-Dibromo-2,4-difluoro-3-(trifluoromethylthio)benzene) 関連製品
- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬
